Decreased Lipophilicity (XLogP3‑AA) Relative to the Median Value for Marketed Oral Drugs Enhances Aqueous Solubility Potential
The target compound displays a computed XLogP3‑AA of 2.3 , compared to the widely cited median XLogP of 3.0 for orally administered drugs . This 0.7 log‑unit reduction in lipophilicity is expected to translate into improved aqueous solubility without compromising passive membrane permeability, an advantage when selecting building blocks for lead optimisation.
| Evidence Dimension | Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.3 |
| Comparator Or Baseline | Median XLogP of marketed oral drugs = 3.0 |
| Quantified Difference | Δ = ‑0.7 log units |
| Conditions | Computed descriptor; drug‑likeness reference set from Lipinski analysis |
Why This Matters
Lower lipophilicity reduces the risk of poor solubility‑limited absorption and simplifies formulation development, a critical factor when sourcing compounds for in‑vivo pharmacological studies.
- [1] PubChem Compound Summary for CID 91814673. Computed descriptor XLogP3‑AA. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/91814673 View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1‑3):3‑26. View Source
